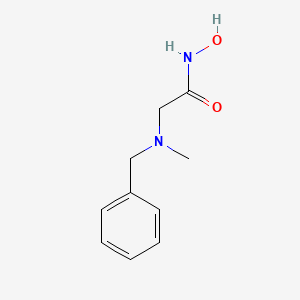
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide is an organic compound with a unique structure that combines a benzyl group, a hydroxy group, and a methylglycinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide typically involves the reaction of benzylamine with methylglyoxal in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. The choice of method depends on the desired purity and yield of the product, as well as economic considerations.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form N2-benzyl-N-methylglycinamide using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: N2-benzyl-N-methylglycinamide.
Reduction: N2-benzyl-N-methylglycinamide.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-hydroxy-N,N-dimethylethanaminium chloride: Similar structure but with a dimethylammonium group instead of a methylglycinamide moiety.
N-benzyl-2-hydroxy-propanamide: Contains a propanamide group instead of a methylglycinamide moiety.
N-Benzyl-3-hydroxy-2-naphthamide: Features a naphthamide group instead of a methylglycinamide moiety.
Uniqueness
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a biochemical probe make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
919996-27-3 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C10H14N2O2/c1-12(8-10(13)11-14)7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,11,13) |
Clé InChI |
MKXIFIJUNVAYFJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


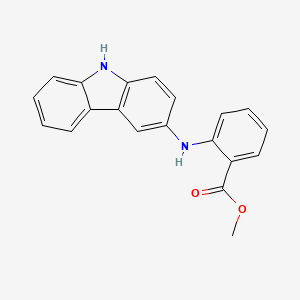
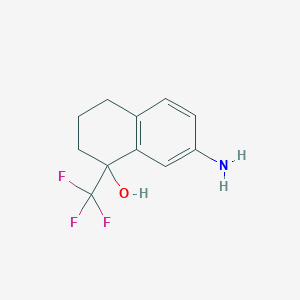
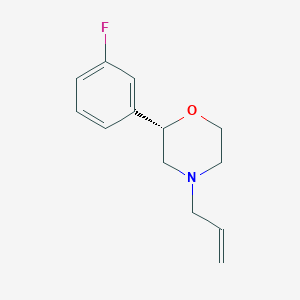
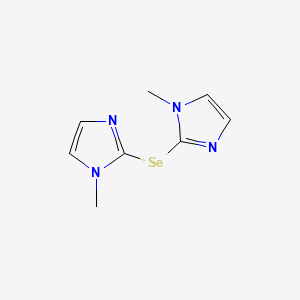
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea](/img/structure/B12640413.png)
![3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B12640417.png)
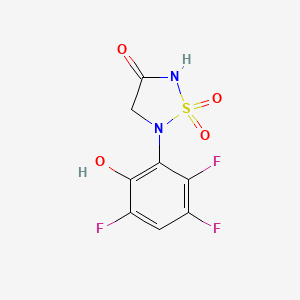

![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B12640440.png)

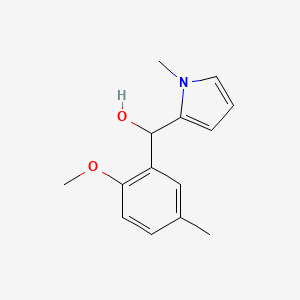

![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
